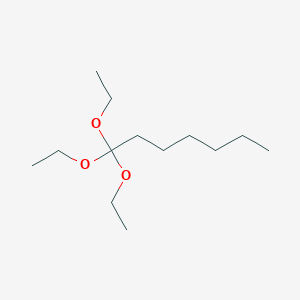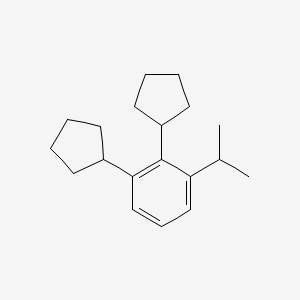
1,2-Dicyclopentyl-3-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dicyclopentyl-3-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two cyclopentyl groups and one isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicyclopentyl-3-(propan-2-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopentyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
1,2-Dicyclopentyl-3-(propan-2-yl)benzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated cyclopentyl or isopropyl groups.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
科学的研究の応用
1,2-Dicyclopentyl-3-(propan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,2-Dicyclopentyl-3-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and hydrophobic interactions, which can influence its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions depending on the specific application.
類似化合物との比較
Similar Compounds
1,3-Diisopropylbenzene: Similar in structure but with two isopropyl groups instead of cyclopentyl groups.
1,2-Dicyclohexylbenzene: Similar but with cyclohexyl groups instead of cyclopentyl groups.
1,2-Dimethyl-3-(propan-2-yl)benzene: Similar but with methyl groups instead of cyclopentyl groups.
Uniqueness
1,2-Dicyclopentyl-3-(propan-2-yl)benzene is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
65428-84-4 |
|---|---|
分子式 |
C19H28 |
分子量 |
256.4 g/mol |
IUPAC名 |
1,2-dicyclopentyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C19H28/c1-14(2)17-12-7-13-18(15-8-3-4-9-15)19(17)16-10-5-6-11-16/h7,12-16H,3-6,8-11H2,1-2H3 |
InChIキー |
XCQUOMSTRHNCSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1C2CCCC2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
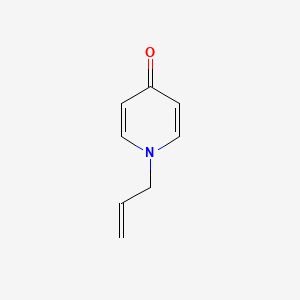

![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)
![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
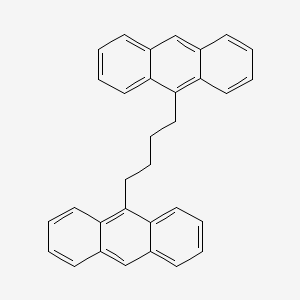
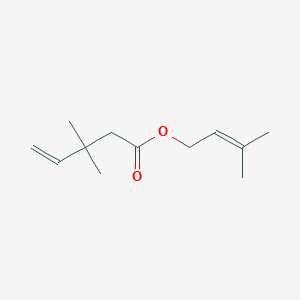


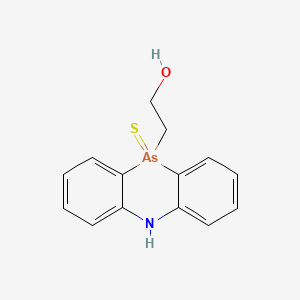

![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
